molecular formula C18H11N5 B14182344 {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 925707-14-8

{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile

Cat. No.: B14182344
CAS No.: 925707-14-8
M. Wt: 297.3 g/mol
InChI Key: JLVSDFVLRHTEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile is an organic compound characterized by its unique structure, which includes a benzyldiazenyl group attached to a phenyl ring, and an ethene-1,1,2-tricarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with benzyl halides to form the benzyldiazenyl intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile: shares similarities with other diazenyl and nitrile-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

925707-14-8

Molecular Formula

C18H11N5

Molecular Weight

297.3 g/mol

IUPAC Name

2-[4-(benzyldiazenyl)phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C18H11N5/c19-10-16(11-20)18(12-21)15-6-8-17(9-7-15)23-22-13-14-4-2-1-3-5-14/h1-9H,13H2

InChI Key

JLVSDFVLRHTEFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=NC2=CC=C(C=C2)C(=C(C#N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.